

# 3-bromo-1-methyl-1H-indazole chemical structure elucidation

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## Compound of Interest

Compound Name: **3-bromo-1-methyl-1H-indazole**

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An In-depth Technical Guide to the Chemical Structure Elucidation of **3-bromo-1-methyl-1H-indazole**

This guide provides a comprehensive, field-proven methodology for the unambiguous structural determination of **3-bromo-1-methyl-1H-indazole**. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple procedural lists to explain the scientific rationale behind each step, ensuring a self-validating and robust analytical workflow. The indazole nucleus is a privileged scaffold in medicinal chemistry, making the precise characterization of its derivatives a critical task in the development of novel therapeutics.[1][2][3]

## Foundational Step: Synthesis and Sample Purity

Before any structural analysis can be undertaken, the synthesis and purification of a high-quality sample are paramount. The presence of impurities, such as regioisomers (e.g., 3-bromo-2-methyl-2H-indazole) or unreacted starting materials, can lead to ambiguous data and incorrect structural assignment.

A common synthetic route involves the N-methylation of a pre-existing bromo-indazole scaffold. For instance, treating 3-bromo-1H-indazole with a methylating agent like methyl iodide in the presence of a suitable base provides the target compound.[4]

## Experimental Protocol: Sample Purification

- Reaction Work-up: Following synthesis, the crude reaction mixture is quenched and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- Chromatographic Purification: The crude residue is purified by column chromatography on silica gel.
  - Rationale: This step is crucial for separating the desired N1-methylated product from the potentially formed N2-methylated isomer and other impurities. The choice of eluent (e.g., a gradient of hexane/ethyl acetate) is optimized using Thin Layer Chromatography (TLC) to achieve maximum separation.
- Purity Verification: The purity of the collected fractions is assessed using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. Fractions with >97% purity are pooled.
- Final Preparation: The solvent is removed in vacuo to yield the purified **3-bromo-1-methyl-1H-indazole**, typically as a solid with a melting point in the range of 35-40 °C.[5]

## Mass Spectrometry: The First Analytical Checkpoint

Mass spectrometry (MS) serves as the initial and rapid confirmation of the compound's molecular weight and elemental composition.

- Expertise & Causality: For a compound containing bromine, Low-Resolution Mass Spectrometry (LRMS) is expected to show a characteristic isotopic pattern. Bromine has two major isotopes, <sup>79</sup>Br and <sup>81</sup>Br, in an approximate 1:1 ratio. Therefore, the molecular ion peak will appear as a pair of peaks ( $[M]^+$  and  $[M+2]^+$ ) of nearly equal intensity, immediately suggesting the presence of a single bromine atom. High-Resolution Mass Spectrometry (HRMS) provides the high-accuracy mass measurement necessary to confirm the elemental formula ( $C_8H_7BrN_2$ ).[6]

## Data Presentation: Expected Mass Spectrometry Data

Analysis Type	Expected m/z [Ion]	Calculated Mass	Exact Elemental Composition
HRMS (ESI+)	210.9869, 212.9849 [M+H] <sup>+</sup>	209.9793	C <sub>8</sub> H <sub>8</sub> BrN <sub>2</sub> <sup>+</sup>
LRMS (EI)	210, 212 [M] <sup>+</sup>	211.06 (Avg. Mass)	C <sub>8</sub> H <sub>7</sub> BrN <sub>2</sub>

## NMR Spectroscopy: The Core of Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule.<sup>[7]</sup> A combination of one-dimensional (<sup>1</sup>H, <sup>13</sup>C) and two-dimensional (HSQC, HMBC) experiments is required for an irrefutable assignment.

### <sup>1</sup>H NMR Spectroscopy: Proton Environment Mapping

The <sup>1</sup>H NMR spectrum reveals the number of distinct proton environments and their neighboring relationships through spin-spin coupling. For **3-bromo-1-methyl-1H-indazole**, we anticipate signals for the N-methyl group and the four protons on the benzene ring.

- Expertise & Causality: The methyl group attached to the nitrogen (N1) is expected to be a sharp singlet around 3.8-4.0 ppm. The protons on the aromatic ring will appear in the typical aromatic region (7.0-8.0 ppm). Their specific chemical shifts and coupling patterns are dictated by the electronic effects of the fused pyrazole ring and the bromine at the C3 position.

### <sup>13</sup>C NMR Spectroscopy: Carbon Skeleton Visualization

The <sup>13</sup>C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each unique carbon atom.

- Expertise & Causality: The presence of eight distinct signals would confirm the eight carbon atoms in the molecule. The carbon atom attached to the bromine (C3) will be significantly influenced by the halogen's electronegativity and is a key signal to identify. The DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to

differentiate between CH, CH<sub>2</sub>, and CH<sub>3</sub> carbons, confirming the methyl group and the four aromatic CH carbons.[7]

## Data Presentation: Predicted NMR Assignments (in CDCl<sub>3</sub>)

Table 1: Predicted <sup>1</sup>H NMR Data

Assignment	Predicted $\delta$ (ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-4	<b>~7.65</b>	d	<b>~8.4</b>	<b>1H</b>
H-5	~7.30	t	~7.5	1H
H-6	~7.45	t	~7.8	1H
H-7	~7.75	d	~8.1	1H

| N-CH<sub>3</sub> | ~3.90 | s | - | 3H |

Table 2: Predicted <sup>13</sup>C NMR Data

Assignment	Predicted $\delta$ (ppm)
C3	<b>~120</b>
C3a	~140
C4	~122
C5	~123
C6	~128
C7	~110
C7a	~125
N-CH <sub>3</sub>	~35

Note: Predicted values are based on data for similar indazole structures and established substituent effects. Actual values may vary.[\[8\]](#)[\[9\]](#)

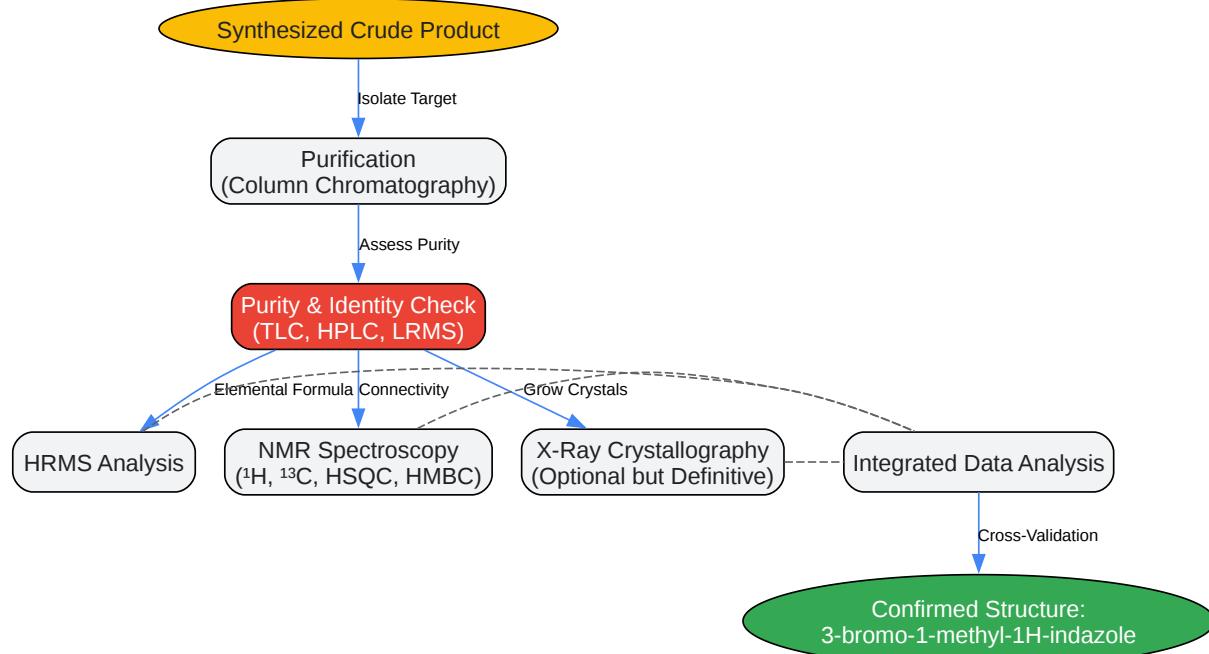
## 2D NMR: Unambiguous Connectivity Confirmation

Two-dimensional NMR experiments are essential to connect the proton and carbon frameworks definitively.

- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal (e.g., confirming the H-4 signal corresponds to the C4 signal).
- HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall molecular structure. It reveals correlations between protons and carbons that are two or three bonds away.
- Trustworthiness & Self-Validation: The HMBC spectrum provides the irrefutable link that validates the entire structure. The most critical correlation is between the protons of the N-methyl group and the carbons of the indazole ring. A correlation from the N-CH<sub>3</sub> protons to carbon C7a and C3 would confirm both the methylation at the N1 position and the overall ring structure, differentiating it from any other isomer.

## Visualization: HMBC Correlation Logic

The following diagram illustrates the key HMBC correlations that would confirm the structure of **3-bromo-1-methyl-1H-indazole**.



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